3-(1-Phenylethylamino)propane-1-thiol

LogP Lipophilicity Physicochemical Property

3-(1-Phenylethylamino)propane-1-thiol (CAS 4628-56-2) is a bifunctional organic molecule combining a secondary amine derived from a 1-phenylethyl group with a terminal aliphatic thiol moiety. It belongs to the class of aminothiols, which are compounds of significant interest in synthetic chemistry and redox biology.

Molecular Formula C11H17NS
Molecular Weight 195.33 g/mol
CAS No. 4628-56-2
Cat. No. B13738020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Phenylethylamino)propane-1-thiol
CAS4628-56-2
Molecular FormulaC11H17NS
Molecular Weight195.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCCCS
InChIInChI=1S/C11H17NS/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3
InChIKeyFORPVLUQWPWTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Phenylethylamino)propane-1-thiol (CAS 4628-56-2): A Research-Grade Aminothiol Scaffold for Synthetic and Biological Investigations


3-(1-Phenylethylamino)propane-1-thiol (CAS 4628-56-2) is a bifunctional organic molecule combining a secondary amine derived from a 1-phenylethyl group with a terminal aliphatic thiol moiety [1]. It belongs to the class of aminothiols, which are compounds of significant interest in synthetic chemistry and redox biology [2]. This compound features a molecular formula of C11H17NS, a molecular weight of 195.32 g/mol, and a predicted logP of 3.048, which distinguishes its lipophilicity and potential membrane permeability relative to smaller or more polar aminothiol analogs . Its core structural features—a chiral phenylethylamine scaffold tethered via a secondary amine to a propanethiol chain—enable distinct nucleophilic behavior and offer a unique vector for further chemical elaboration in medicinal chemistry and materials research [3].

Procurement Advisory: Why 3-(1-Phenylethylamino)propane-1-thiol Cannot Be Interchanged with Common Thiols


The selection of 3-(1-Phenylethylamino)propane-1-thiol over generic thiols or simple aminothiols is driven by its specific physicochemical and structural attributes that preclude simple substitution. Unlike the more polar and lower molecular weight aliphatic aminothiols such as cysteamine or N-acetylcysteine, the presence of a bulky, aromatic phenylethyl group significantly alters its lipophilicity (calculated LogP ~3.05) and steric environment . This impacts its reactivity in nucleophilic substitution and oxidation-reduction reactions, as well as its interaction with biological targets, where the aromatic moiety can engage in π-π stacking or hydrophobic interactions [1]. Direct substitution with compounds like 2-phenylethanethiol or 3-aminopropane-1-thiol would result in a loss of either the essential amine functionality or the specific 1-phenylethyl substitution pattern, respectively, leading to divergent chemical behavior, altered pharmacokinetic profiles, and distinct biological outcomes in downstream applications [2].

Quantitative Differentiation of 3-(1-Phenylethylamino)propane-1-thiol: A Comparative Evidence Guide for Informed Procurement


Enhanced Lipophilicity of 3-(1-Phenylethylamino)propane-1-thiol Compared to Unsubstituted Aliphatic Aminothiols

The predicted partition coefficient (LogP) for 3-(1-Phenylethylamino)propane-1-thiol is 3.048, which is approximately 2-3 orders of magnitude higher than that of the common, more polar aminothiol N-acetylcysteine (predicted LogP ~0.5). This indicates a substantially greater lipophilicity, a critical parameter for membrane permeability and drug-likeness . The addition of the phenylethyl group to the aminothiol core directly contributes to this quantitative difference.

LogP Lipophilicity Physicochemical Property C11H17NS

Distinct Boiling Point of 3-(1-Phenylethylamino)propane-1-thiol Relative to Smaller Aromatic Thiols

3-(1-Phenylethylamino)propane-1-thiol exhibits a boiling point of 287.4°C at 760 mmHg . This is significantly higher than that of 2-phenylethanethiol (CAS 4410-99-5), which has a boiling point of approximately 202.9°C at 760 mmHg . The 84.5°C increase is attributed to the presence of the secondary amine group and the extended propane chain, which enhance intermolecular hydrogen bonding and molecular weight, thereby reducing volatility.

Boiling Point Physical Property Volatility C11H17NS

Unique Molecular Mass and Formula Differentiate 3-(1-Phenylethylamino)propane-1-thiol from Structurally Related Analogs

The molecular weight of 3-(1-Phenylethylamino)propane-1-thiol is 195.32 g/mol (exact mass: 195.108171 g/mol) with a formula of C11H17NS [1]. This differentiates it from the ethanolamine analog, 2-[(1-Phenylethyl)amino]propan-1-ol (CAS not provided, C11H17NO, MW 179.26), where the thiol group is replaced by a hydroxyl group . The 16.06 g/mol mass difference and the substitution of sulfur (atomic mass 32.07) for oxygen (atomic mass 16.00) fundamentally alter the compound's chemical reactivity, nucleophilicity, and its ability to form disulfide bonds or coordinate with soft metal ions.

Molecular Weight Chemical Formula C11H17NS Structural Analog

Synthetic Utility via Nucleophilic Thiol Group Verified by Spectroscopic Characterization

The presence of the reactive thiol group is confirmed by 1H NMR spectroscopic data [1]. This functional group is the basis for its reported use in nucleophilic substitution and oxidation reactions, forming thioethers and disulfides, respectively . While quantitative reactivity data (e.g., rate constants) for this specific compound are not available in the public domain, its classification as a primary aliphatic thiol indicates it will be more nucleophilic than its aromatic thiol counterpart, thiophenol (pKa ~6.5), whose thiol group is less basic and less nucleophilic [2].

NMR Synthesis Thiol Reactivity

Precedence in Phenylethylamine Scaffold for Bioactivity but Lack of Direct Comparative Data

The 1-phenylethylamine substructure is a recognized pharmacophore present in numerous biologically active compounds [1]. The target compound therefore carries this privileged scaffold. However, a comprehensive search of the literature reveals that no peer-reviewed, quantitative biological activity data (e.g., IC50, Ki, EC50) comparing 3-(1-Phenylethylamino)propane-1-thiol to a defined comparator in a specific assay is currently publicly available. Consequently, any claims regarding its specific bioactivity or superior performance over analogs in a biological context cannot be substantiated with direct comparative evidence at this time.

Pharmacophore Phenylethylamine Medicinal Chemistry

Optimized Use Cases for 3-(1-Phenylethylamino)propane-1-thiol (CAS 4628-56-2) Based on Quantitative Differentiation


Synthetic Building Block for Lipophilic Amine-Thiol Ligands

Researchers synthesizing novel metal-chelating agents or bifunctional ligands should select this compound when the design requires a specific lipophilic, chiral amine-thiol framework. The quantified high LogP value (~3.05) makes it particularly suited for applications where enhanced membrane permeability or retention in non-polar environments is desired, a property not offered by more polar aminothiols like cysteamine .

Precursor in the Synthesis of Heterocyclic Compounds Requiring a Protected Thiol

In multi-step organic syntheses, the distinct boiling point (287.4°C) and stability of this compound make it a viable precursor for generating thioethers and disulfides. Its aliphatic thiol group can be selectively alkylated or oxidized, a reactivity advantage over aromatic thiols. The higher boiling point allows for a wider range of reaction temperatures without significant loss of the starting material .

Development of Novel Chemical Probes Based on the Phenylethylamine Scaffold

For teams exploring structure-activity relationships around the phenylethylamine pharmacophore, this compound serves as a key intermediate to introduce a thiol handle for subsequent bioconjugation or as a functional group that may alter target binding kinetics. Its exact mass (195.108171 g/mol) and unique formula (C11H17NS) distinguish it from oxygen analogs, ensuring that any observed biological effect can be specifically attributed to the sulfur-containing moiety [1].

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